molecular formula C9H10FNO B3026572 (S)-6-fluorochroman-4-amine CAS No. 1018978-85-2

(S)-6-fluorochroman-4-amine

Numéro de catalogue: B3026572
Numéro CAS: 1018978-85-2
Poids moléculaire: 167.18
Clé InChI: WVQYSVLMDHXHOV-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reaction Optimization and Mechanistic Insights

The aldol condensation between 4-fluorophenol derivatives and α,β-unsaturated carbonyl precursors under microwave conditions typically employs:

  • Catalysts : Amberlyst-15 (20 mol%) or KF/alumina (15 wt%)
  • Solvent-free systems : Eliminating bulk solvents reduces purification complexity.
  • Temperature regimes : 120–150°C for 10–30 minutes, achieving 82–89% conversion.

A comparative study of aldehydes in chroman-4-one formation reveals:

Aldehyde Time (min) Yield (%) Selectivity (E:Z)
Benzaldehyde 25 85 92:8
Cinnamaldehyde 20 88 95:5
Pentanal 30 78 89:11

Data adapted from solvent-free microwave protocols.

The fluorine atom at C6 directs regioselectivity through its electron-withdrawing effect, polarizing the carbonyl group and accelerating nucleophilic attack at C4. Microwave dielectric heating enhances this polarization, reducing side reactions like retro-aldol processes.

Propriétés

IUPAC Name

(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYSVLMDHXHOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677267
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-85-2
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-6-Fluorochroman-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Fluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-fluorochroman.

    Chiral Resolution: The racemic mixture of 6-fluorochroman is subjected to chiral resolution to obtain the (S)-enantiomer.

    Amination: The (S)-6-fluorochroman undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-6-Fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Azides, thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-6-fluorochroman-4-amine serves as a crucial building block in synthesizing pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways, particularly in oncology and neurology.

Biological Studies

The compound is extensively studied for its interactions with various biological targets, including enzymes and receptors. Its amine group can form hydrogen bonds with active sites, influencing enzymatic activity.

Materials Science

Research is ongoing into the use of this compound in developing new materials with unique properties, such as improved thermal stability and enhanced electrical conductivity.

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate for synthesizing specialty chemicals, agrochemicals, and other functional materials.

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

  • Anticancer Activity : One study evaluated its effects on cancer cell lines, finding significant inhibition rates, suggesting potential as a lead compound for new anticancer therapies.
  • Antimicrobial Properties : In another study, this compound demonstrated notable antibacterial effects against common pathogens, indicating its potential as a therapeutic agent for infections.
  • Mechanistic Insights : Ongoing research aims to elucidate how this compound influences cellular pathways involved in cancer progression and microbial resistance.

Mécanisme D'action

The mechanism of action of (S)-6-Fluorochroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It modulates the activity of neurotransmitter pathways, potentially leading to therapeutic effects in neurological conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (S)-6-fluorochroman-4-amine, focusing on substituent effects, physicochemical properties, and commercial availability:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences Sources
This compound hydrochloride -F C₉H₁₁ClFNO 203.64 1260609-97-9 Fluorine substituent; chiral (S)-configuration; higher cost due to enantiopurity.
6-Fluorochroman-4-amine hydrochloride (racemic) -F C₉H₁₁ClFNO 203.64 191609-45-7 Racemic mixture; lacks enantiomeric specificity.
(S)-6-Chlorochroman-4-amine hydrochloride -Cl C₉H₁₁Cl₂NO 220.1 1956436-48-8 Chlorine substituent; ~10% heavier than fluoro analog; lower lipophilicity.
(S)-6-Methoxychroman-4-amine hydrochloride -OCH₃ C₁₀H₁₄ClNO₂ 215.68 Not provided Methoxy group increases steric bulk and polarity; potential for altered solubility.
(R)-6-Fluorochroman-4-amine hydrochloride -F C₉H₁₁ClFNO 203.64 911826-09-0 (R)-enantiomer; stereochemical mirror image; distinct biological interactions.

Key Observations :

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom (-F) in this compound is smaller and more electronegative than chlorine (-Cl) or methoxy (-OCH₃), which may enhance metabolic stability and influence binding interactions in drug-receptor complexes .
  • Molecular Weight and Polarity : The chloro analog (220.1 g/mol) is heavier than the fluoro compound (203.64 g/mol), while the methoxy derivative (215.68 g/mol) introduces increased polarity due to the oxygen atom .

Stereochemical Specificity :

  • The (S)- and (R)-enantiomers of 6-fluorochroman-4-amine hydrochloride have distinct CAS numbers and are sold separately, underscoring the importance of chirality in medicinal chemistry .

Commercial Availability :

  • This compound hydrochloride is priced significantly higher than its racemic form (€243.00/100mg vs. €76.00/100mg for racemic 6-chloro analog), reflecting the cost of enantiomeric resolution .
  • The (R)-enantiomer (CAS: 911826-09-0) is marketed by suppliers like Amadis Chemical and Bide, with applications in asymmetric synthesis .

Stability: All hydrochlorides require storage in dry, sealed conditions at room temperature to prevent decomposition .

Activité Biologique

(S)-6-fluorochroman-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies highlighting its antiproliferative and antimicrobial properties.

Structural Characteristics

  • Molecular Formula : C9_9H10_{10}FNO
  • SMILES Notation : C1COC2=C(C1N)C=C(C=C2)F
  • InChIKey : WVQYSVLMDHXHOV-UHFFFAOYSA-N

The compound features a chroman structure with a fluorine substitution at the 6-position and an amine group at the 4-position, contributing to its unique biological properties.

Synthesis of this compound

The synthesis of this compound has been documented through various methods, often involving the reaction of 6-fluorochroman derivatives with amines or other nucleophiles. This synthetic route is crucial for producing derivatives that can be evaluated for biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings related to its inhibitory concentrations (IC50_{50}):

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundK-5620.5Induces apoptosis
This compoundZ-1380.6Cell cycle arrest in G2/M phase
Reference Compound (Etoposide)Various1.0Topoisomerase II inhibition

The compound demonstrated significant antiproliferative activity in submicromolar concentrations, comparable to established chemotherapeutics like etoposide. The mechanism appears to involve intercalation into DNA and disruption of cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, indicative of its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains, with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Salmonella typhimurium32
Staphylococcus aureus>128

The compound exhibited moderate activity against Salmonella typhimurium but was less effective against Staphylococcus aureus, indicating potential for development as an antibacterial agent against specific pathogens .

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

A detailed investigation into the effects of this compound on K-562 and Z-138 cell lines revealed that treatment led to significant apoptosis, as evidenced by increased sub-G1 populations in flow cytometry analyses. The study utilized various assays including MTT and Annexin V staining to confirm these findings.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound interacts with nucleic acids, stabilizing both DNA and RNA structures. This interaction was characterized using fluorescence spectroscopy and thermal melting assays, demonstrating a mixed binding mode that could explain its antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-6-fluorochroman-4-amine, and what starting materials are typically employed?

  • Methodological Answer : The synthesis of this compound often begins with chroman-4-one derivatives. Fluorination at the 6-position can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor™ under controlled conditions. Subsequent reductive amination or catalytic hydrogenation (e.g., H₂/Pd-C) introduces the amine group. Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical to isolate the (S)-enantiomer. Key intermediates include 6-fluorochroman-4-one and its precursors .

Q. How is the enantiomeric purity of this compound validated in experimental settings?

  • Methodological Answer : Enantiomeric purity is assessed using chiral stationary phase HPLC or circular dichroism (CD) spectroscopy. For HPLC, columns like Chiralpak® IA/IB are commonly used with hexane/isopropanol mobile phases. Retention times and peak area ratios are compared against racemic mixtures or (R)-enantiomer standards. CD spectroscopy confirms optical activity, with characteristic absorption bands at 220–250 nm for fluorinated chroman derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR typically shows a singlet near -110 ppm for the 6-fluoro substituent. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy further validate molecular weight and functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in enantioselective catalysis?

  • Methodological Answer : The fluorine atom at the 6-position induces electron-withdrawing effects, polarizing the chroman ring and enhancing electrophilicity at the 4-amine group. Steric hindrance from the (S)-configuration can be studied via density functional theory (DFT) calculations to model transition states in catalytic reactions (e.g., asymmetric alkylation). Experimental validation involves comparing reaction kinetics and enantioselectivity with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Perform dose-response curves across multiple models (e.g., HEK293 vs. HeLa cells).
  • Use standardized purity protocols (e.g., ≥95% enantiomeric excess confirmed by HPLC).
  • Validate results with orthogonal assays (e.g., fluorescence-based binding vs. radioligand displacement) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME predict logP, solubility, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to assess metabolic stability. In vitro Caco-2 cell assays can experimentally validate predicted absorption rates .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Scaling introduces risks of racemization during amination or purification. Mitigation strategies include:

  • Low-temperature catalytic hydrogenation to minimize thermal racemization.
  • Continuous-flow reactors for precise control of fluorination and amination steps.
  • In-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound in publications to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Include NMR spectra (with solvent peaks annotated), HRMS chromatograms, and HPLC traces in supplementary materials.
  • Processed Data : Tabulate key parameters (e.g., ee%, yield, melting points) in the main text. Use the "MISEV guidelines" for biological data.
  • Metadata : Document solvent batches, catalyst lots, and instrumentation calibration logs .

Q. What open-access repositories are suitable for depositing structural and bioactivity data for this compound?

  • Methodological Answer : Use PubChem for compound registration (CID available upon synthesis). Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) if applicable. Bioactivity data should be uploaded to ChEMBL or BindingDB, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-fluorochroman-4-amine
Reactant of Route 2
Reactant of Route 2
(S)-6-fluorochroman-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.